disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate
Description
Disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate, also known as Acid Orange 10 or Orange G, is an organic sodium salt. It is the disodium salt of 7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonic acid. This compound is commonly used as a dye in various applications, including histological staining and as a colorant in the food industry .
Properties
Molecular Formula |
C16H10N2Na2O7S2 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
HSXUHWZMNJHFRV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate involves the diazotization of aniline followed by coupling with 7-hydroxy-1,3-naphthalenedisulfonic acid. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid used for the diazotization step. The resulting diazonium salt is then coupled with the naphthalene derivative to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often isolated as a yellow-red or vermilion powder or crystalline tablets, which are then used in various applications .
Chemical Reactions Analysis
Types of Reactions
Disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed
Oxidation: Various oxidized derivatives of the naphthalene ring.
Reduction: Aromatic amines such as aniline and naphthylamines.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
Disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate has several scientific research applications:
Histological Staining: Used as a dye in microscopic examination of cells and tissues to highlight specific features such as nuclei and cytoplasm.
Biological Research: Employed in staining techniques to study cell structures and functions.
Industrial Applications: Utilized as a colorant in the food industry and in the production of various consumer goods.
Mechanism of Action
The mechanism of action of disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate involves its ability to bind to specific cellular components, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. This binding results in the staining of cells and tissues, allowing for enhanced visualization under a microscope .
Comparison with Similar Compounds
Similar Compounds
Disodium 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonate:
Disodium 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate: Another variant used in histological staining.
Uniqueness
Disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate is unique due to its specific structural features, such as the presence of both hydroxyl and sulfonic acid groups, which contribute to its strong staining properties and versatility in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
